2-(3-Amino-5-methyl-4,5-dihydro-1H-pyrazol-1-yl)-1,3-thiazole-4-carboxylic acid
Description
Properties
CAS No. |
785737-61-3 |
|---|---|
Molecular Formula |
C8H10N4O2S |
Molecular Weight |
226.26 g/mol |
IUPAC Name |
2-(5-amino-3-methyl-3,4-dihydropyrazol-2-yl)-1,3-thiazole-4-carboxylic acid |
InChI |
InChI=1S/C8H10N4O2S/c1-4-2-6(9)11-12(4)8-10-5(3-15-8)7(13)14/h3-4H,2H2,1H3,(H2,9,11)(H,13,14) |
InChI Key |
IAJOOCPZZUVGHU-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(=NN1C2=NC(=CS2)C(=O)O)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Pathway
Pyrazoline-Thioamide Preparation :
Thiazole Ring Formation :
Ester Hydrolysis :
Key Characterization Data :
- 1H-NMR (DMSO-d6): δ 12.1 (s, 1H, COOH), 6.8 (s, 1H, thiazole-H), 4.2 (m, 2H, pyrazoline-CH2), 2.3 (s, 3H, CH3).
- LC-MS : m/z 283.1 [M+H]+.
Cyclocondensation of Thiazole-β-Ketoesters with Hydrazine
This route leverages hydrazine-mediated cyclization to form the pyrazoline ring directly on a pre-assembled thiazole scaffold, as observed in pyridazinone syntheses.
Synthetic Pathway
Thiazole-β-Ketoester Synthesis :
Pyrazoline Cyclization :
Ester Hydrolysis :
Optimization Notes :
- Excess hydrazine (2:1 molar ratio) improves cyclization efficiency.
- Ethanol/DMF (1:1) enhances crystallinity during workup.
Coupling of Pre-formed Pyrazoline and Thiazole Intermediates
This modular approach involves separate synthesis of the pyrazoline and thiazole moieties, followed by N-alkylation or nucleophilic substitution.
Synthetic Pathway
Pyrazoline Synthesis :
Thiazole Bromide Preparation :
Nucleophilic Coupling :
Ester Hydrolysis :
Challenges :
- Competing O-alkylation requires careful stoichiometric control.
- Polar aprotic solvents (DMF, DMSO) improve reaction homogeneity.
Post-functionalization of Thiazole-4-carboxylic Acid Derivatives
Modification of pre-existing thiazole frameworks offers a streamlined alternative, particularly for introducing complex substituents.
Synthetic Pathway
Thiazole-4-carboxylic Acid Activation :
Pyrazoline Amine Coupling :
Hydrolysis to Carboxylic Acid :
Advantages :
Comparative Analysis of Synthetic Routes
| Method | Overall Yield (%) | Key Advantages | Limitations |
|---|---|---|---|
| Hantzsch Thiazole | 65–70 | Single-pot thiazole formation | Requires specialized thioamide precursors |
| Cyclocondensation | 70–75 | Direct pyrazoline annulation | Sensitivity to β-ketoester stability |
| Coupling | 55–60 | Modularity for structural variations | Low yields in coupling step |
| Post-functionalization | 75–80 | High functional group tolerance | Multi-step synthesis |
Chemical Reactions Analysis
Types of Reactions
2-(3-Amino-5-methyl-4,5-dihydro-1H-pyrazol-1-yl)-1,3-thiazole-4-carboxylic acid can undergo various chemical reactions including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The hydrogen atoms on the pyrazole or thiazole rings can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents, nucleophiles, or electrophiles under various conditions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield nitro derivatives, while reduction could produce alcohols.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: As a probe to study enzyme interactions.
Medicine: Potential therapeutic agent for various diseases.
Industry: As a precursor for materials with specific properties.
Mechanism of Action
The mechanism by which this compound exerts its effects would depend on its specific application. In medicinal chemistry, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Structural Analogues and Isostructural Derivatives
Key structural analogs include halogen-substituted thiazole-pyrazole hybrids and derivatives with triazole or aryl groups. A comparison of substituents and their effects is outlined below:
Table 1: Structural and Functional Comparison
Substituent Effects on Properties
- Halogen vs. Amino Groups: Chloro/fluoro substituents (e.g., in Compounds 4 and 5) enhance lipophilicity and may improve membrane permeability, whereas the amino group in the target compound could facilitate hydrogen bonding in biological targets or improve aqueous solubility .
- Triazole vs. In contrast, the target compound’s pyrazole ring with an amino group may prioritize hydrogen-bond donor/acceptor interactions .
- Aryl vs. Heteroaryl Substituents : Naphthalenyl or benzodioxol groups (e.g., in ) increase aromatic surface area, favoring hydrophobic interactions. The target compound’s methyl group on the pyrazole may reduce steric hindrance compared to bulkier substituents .
Crystallographic and Conformational Insights
- Isostructurality: Compounds 4 and 5 (chloro vs. fluoro) are isostructural, sharing triclinic $ P\overline{1} $ symmetry and similar molecular conformations despite halogen differences.
- Planarity and Flexibility : The target compound’s dihydro-pyrazole ring introduces partial saturation, likely reducing planarity compared to fully aromatic systems (e.g., ’s naphthalenyl derivative). This could influence binding to rigid enzyme active sites .
Q & A
Q. What are the recommended synthetic routes for 2-(3-Amino-5-methyl-4,5-dihydro-1H-pyrazol-1-yl)-1,3-thiazole-4-carboxylic acid?
The compound is typically synthesized via cyclocondensation and hydrolysis. For example, pyrazole-4-carboxylic acid derivatives are prepared by reacting ethyl acetoacetate with phenylhydrazine and -dimethylformamide dimethyl acetal (DMF-DMA) to form a pyrazole intermediate, followed by basic hydrolysis to yield the carboxylic acid . Thiazole moieties are introduced via diazenylation or condensation reactions with thiourea derivatives, as seen in analogous thiazole-pyrazole hybrids .
Q. What spectroscopic methods are used to characterize this compound?
Key techniques include:
- FT-IR and FT-Raman spectroscopy to confirm functional groups (e.g., carboxylic acid C=O stretch at ~1700 cm) .
- NMR spectroscopy (1H and 13C) to resolve the pyrazole-thiazole backbone. For example, the 4,5-dihydro-pyrazole ring protons resonate as a multiplet at δ 2.5–3.5 ppm .
- X-ray crystallography with programs like SHELXL for structural refinement, particularly to resolve tautomeric forms of the pyrazole ring .
Q. How is the compound purified after synthesis?
Common methods include:
- Recrystallization using ethanol/water mixtures to isolate the carboxylic acid form .
- Column chromatography with silica gel and ethyl acetate/hexane gradients for intermediates .
Advanced Research Questions
Q. How to resolve contradictions in crystallographic data for pyrazole-thiazole hybrids?
Discrepancies in bond lengths or angles (e.g., pyrazole C-N vs. thiazole C-S) can arise from tautomerism or disorder. Use SHELXL’s restraints (DFIX, DANG) to refine problematic regions and validate results with the CIF check tool in WinGX . For ambiguous cases, supplement with DFT-optimized geometries (B3LYP/6-311++G(d,p)) to compare theoretical and experimental bond parameters .
Q. What computational methods predict the compound’s electronic properties?
- Frontier Molecular Orbital (FMO) analysis using Gaussian09 at the B3LYP/6-311G(d,p) level to calculate HOMO-LUMO gaps and global reactivity descriptors (electronegativity, hardness) .
- Molecular docking (AutoDock Vina) to assess binding affinity to biological targets, such as enzymes with pyrazole/thiazole-binding pockets .
Q. How to address hygroscopicity or stability issues during storage?
Q. What strategies improve yield in multi-step syntheses?
Q. How to validate biological activity predictions for this compound?
- Perform in vitro assays against target enzymes (e.g., cyclooxygenase-2 for anti-inflammatory activity) using UV-Vis spectroscopy to monitor prostaglandin inhibition .
- Cross-reference docking results with SAR studies on analogous pyrazole-thiazole hybrids (e.g., substituent effects on IC) .
Methodological Notes
- Crystallography : Use SHELXL’s TWIN/BASF commands for twinned crystals and validate with R < 0.05 .
- Spectral Assignments : Compare experimental IR/Raman peaks with scaled DFT frequencies (scale factor: 0.961) to confirm assignments .
- Synthetic Reproducibility : Document reaction parameters (e.g., solvent purity, stirring rate) to ensure consistency, as minor variations can alter tautomeric equilibria .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
